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molecular formula C9H10N2OS B8530950 3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one

3(R)-amino-2,3-dihydro-1,5(5H)-benzothiazepin-4-one

Cat. No. B8530950
M. Wt: 194.26 g/mol
InChI Key: CVTKHBONQJBXKR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539151

Procedure details

1.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one was dissolved in 20 ml of methanol and then hydrogenated at atmospheric pressure in the presence of 50 mg of 5% palladium-carbon. Thus, there was obtained the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[S:14][CH2:13]1)=O)C1C=CC=CC=1>CO.[C].[Pd]>[NH2:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[S:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CSC2=C(NC1=O)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CSC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04539151

Procedure details

1.0 g of 3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one was dissolved in 20 ml of methanol and then hydrogenated at atmospheric pressure in the presence of 50 mg of 5% palladium-carbon. Thus, there was obtained the desired compound, or 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[S:14][CH2:13]1)=O)C1C=CC=CC=1>CO.[C].[Pd]>[NH2:11][CH:12]1[C:18](=[O:19])[NH:17][C:16]2[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=2[S:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
3-benzyloxycarbonylamino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1CSC2=C(NC1=O)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CSC2=C(NC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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